3,6-dibromo-1-chloro-9H-carbazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3,6-dibromo-1-chloro-9H-carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2ClN/c13-6-1-2-11-8(3-6)9-4-7(14)5-10(15)12(9)16-11/h1-5,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQSEJWPKDJYSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(N2)C(=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,6 Dibromo 1 Chloro 9h Carbazole and Its Advanced Derivatives
Precursor Synthesis Routes to Substituted Carbazole (B46965) Intermediates
The construction of the 3,6-dibromo-1-chloro-9H-carbazole core relies on a carefully orchestrated sequence of halogenation reactions. The order and methodology of these reactions are critical to achieving the desired substitution pattern due to the directing effects of the substituents on the carbazole ring.
Regioselective Bromination of Carbazole Core (e.g., 3,6-Dibromination)
The initial and most crucial step in the synthesis is the regioselective dibromination of the carbazole nucleus at the C-3 and C-6 positions. These positions are electronically activated and sterically accessible, making them susceptible to electrophilic substitution. Several methods have been developed to achieve high yields of 3,6-dibromo-9H-carbazole.
A widely employed and efficient method involves the use of N-bromosuccinimide (NBS) as the brominating agent in a polar aprotic solvent such as N,N-dimethylformamide (DMF) . The reaction typically proceeds by dissolving carbazole in DMF, cooling the solution, and then adding NBS portion-wise. This method provides the desired 3,6-dibromo-9H-carbazole in quantitative yield after stirring overnight at room temperature and precipitation in water. mdpi.com
Another effective approach utilizes dibromodimethylhydantoin as the brominating agent in absolute ethanol (B145695) at room temperature. This method is advantageous as it avoids the use of bromine and offers a simple workup procedure involving direct filtration of the crude product, which can then be purified by recrystallization from hot ethanol.
For a more environmentally benign process, silica gel-catalyzed bromination with NBS in dichloromethane (B109758) has been reported. This heterogeneous catalysis method can achieve high yields of the desired product.
The following table summarizes various reaction conditions for the 3,6-dibromination of carbazole:
| Brominating Agent | Solvent | Catalyst/Additive | Temperature | Yield | Reference |
| N-Bromosuccinimide (NBS) | DMF | None | 0 °C to RT | Quant. | mdpi.com |
| Dibromodimethylhydantoin | Absolute Ethanol | None | Room Temperature | High | |
| N-Bromosuccinimide (NBS) | Dichloromethane | Silica Gel | Room Temperature | High |
Strategic Introduction of Chloro-Substitution at Position 1
The introduction of a chlorine atom at the C-1 position of the 3,6-dibromo-9H-carbazole core is a challenging synthetic step due to the deactivating effect of the two bromine atoms. However, the C-1 and C-8 positions remain the most nucleophilic after the C-3 and C-6 positions are blocked. Achieving selective monochlorination at C-1 requires carefully controlled conditions to prevent further chlorination at the C-8 position.
One potential strategy for this transformation is the use of a directing group at the N-9 position. The installation of a removable directing group can facilitate ortho-lithiation or metal-catalyzed C-H activation specifically at the C-1 position, followed by quenching with a chlorine source. While general methods for C-1 functionalization of carbazoles using directing groups have been reported, a specific protocol for the C-1 chlorination of 3,6-dibromo-9H-carbazole is not yet well-documented in the literature. chim.itnih.gov
Alternatively, direct electrophilic chlorination using a mild chlorinating agent under carefully controlled stoichiometric and temperature conditions may afford the desired 1-chloro-3,6-dibromo-9H-carbazole. Reagents such as N-chlorosuccinimide (NCS) could potentially be employed, although optimization of reaction conditions would be critical to favor mono-chlorination at the desired position.
Design and Execution of Sequential and Orthogonal Halogenation Protocols
The synthesis of this compound necessitates a sequential halogenation strategy. The most logical approach involves the initial 3,6-dibromination of carbazole, followed by the selective C-1 chlorination. This sequence is dictated by the directing effects of the substituents. The initial bromination at the 3 and 6 positions deactivates the ring towards further electrophilic substitution but still directs incoming electrophiles to the remaining ortho and para positions (C-1, C-8, and C-2, C-7). The C-1 and C-8 positions are generally more reactive than C-2 and C-7 in electrophilic substitutions on the carbazole ring.
Orthogonal halogenation, where different halogens are introduced in a specific order and at specific positions, is key. In this case, the difference in reactivity between bromine and chlorine, and the careful choice of reaction conditions, are paramount. The successful synthesis of the target compound would likely involve:
Step 1: Dibromination. Synthesis of 3,6-dibromo-9H-carbazole using established methods as described in section 2.1.1.
Step 2: Monochlorination. Selective introduction of a single chlorine atom at the C-1 position of 3,6-dibromo-9H-carbazole. This step is the most synthetically challenging and would require careful optimization of the chlorinating agent, solvent, temperature, and potentially the use of a directing group to achieve the desired regioselectivity.
N-Functionalization Strategies for Carbazole Derivatives
Once the this compound scaffold is obtained, the nitrogen atom can be functionalized to introduce a variety of alkyl or acyl groups, leading to advanced derivatives with potentially interesting electronic or biological properties.
N-Alkylation Approaches
N-alkylation of the carbazole nitrogen is a common transformation that can be achieved under various conditions. For polyhalogenated carbazoles, the nucleophilicity of the nitrogen atom is reduced due to the electron-withdrawing nature of the halogens. Therefore, stronger bases and more reactive alkylating agents may be required.
A general and effective method for the N-alkylation of halogenated carbazoles involves the use of a base such as potassium hydroxide (B78521) (KOH) or sodium hydride (NaH) in a polar aprotic solvent like DMF or dimethyl sulfoxide (B87167) (DMSO) , followed by the addition of an alkyl halide (e.g., alkyl bromide or iodide). nih.govnih.govnih.gov
For example, 3,6-dibromo-9H-carbazole has been successfully N-alkylated with various benzyl (B1604629) halides and other alkylating agents using KOH in DMF. nih.govnih.gov This method is expected to be applicable to this compound as well.
The table below provides examples of N-alkylation reactions on 3,6-dibromocarbazole (B31536), which serve as a model for the N-alkylation of the target compound.
| Alkylating Agent | Base | Solvent | Temperature | Product | Reference |
| 1-Bromo-4-(bromomethyl)benzene | KOH | DMF | Room Temperature | 3,6-Dibromo-9-(4-bromobenzyl)-9H-carbazole | nih.gov |
| 1-Chloro-4-(chloromethyl)benzene | KOH | DMF | Room Temperature | 3,6-Dibromo-9-(4-chlorobenzyl)-9H-carbazole | nih.govnih.gov |
| 1,2-Dibromoethane (B42909) | NaH | DMSO | Room Temperature | 9-Vinyl-3,6-dibromo-9H-carbazole (after elimination) | mdpi.com |
N-Acylation Techniques
N-acylation introduces a carbonyl group attached to the carbazole nitrogen, forming an N-acylcarbazole. These derivatives are valuable as they can serve as intermediates for further transformations or exhibit interesting properties themselves. The N-acylation of halogenated carbazoles can be achieved using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base.
A common procedure for N-acylation involves reacting the carbazole with an acyl chloride in the presence of a tertiary amine base like triethylamine in an inert solvent such as benzene or dichloromethane . This method is generally efficient and proceeds under mild conditions.
Alternatively, acid anhydrides can be used as acylating agents, often requiring heating to drive the reaction to completion.
The following table summarizes general conditions for N-acylation of carbazoles.
| Acylating Agent | Base | Solvent | Temperature | Product Type |
| Acyl Chloride | Triethylamine | Benzene/DCM | Room Temperature | N-Acylcarbazole |
| Acid Anhydride | None/Pyridine | Neat or Solvent | Reflux | N-Acylcarbazole |
N-Vinylation Methodologies
The introduction of a vinyl group at the N-9 position of the carbazole ring system yields N-vinylcarbazoles, which are important monomers for producing photoconductive polymers like poly(N-vinylcarbazole) (PVK). The reactivity of the nitrogen atom in the carbazole core is, however, highly dependent on the nature of the substituents on the aromatic rings. For carbazoles bearing electron-withdrawing groups, such as the three halogen atoms in this compound, the nucleophilicity of the nitrogen atom is significantly reduced. This makes direct N-vinylation challenging.
For instance, attempted N-vinylation of 9H-carbazole-3,6-dicarbonitrile using vinyl acetate (B1210297) with an iridium catalyst was reported to be unsuccessful, a failure attributed to the diminished nucleophilicity of the nitrogen atom due to the strongly electron-withdrawing nitrile groups. mdpi.com A successful alternative approach involves a one-pot alkylation-elimination sequence. Reacting the carbazole with 1,2-dibromoethane can lead to the formation of the 9-vinyl derivative. mdpi.com This method circumvents the need for a highly nucleophilic nitrogen and could be applicable to this compound.
Recent advances have also focused on stereoselective polymerization. The stereoselective cationic polymerization of various 3,6-disubstituted N-vinylcarbazole derivatives has been achieved using a chiral scandium-bis(oxazoline) Lewis acid catalyst. nih.gov This method produces isotactic halogen-substituted PVKs, which exhibit unique self-assembly properties in solution due to halogen-halogen bonding. nih.gov Such advanced polymerization techniques underscore the importance of developing robust methods for the synthesis of the initial N-vinylated monomers.
Post-Synthetic Modification and Derivatization via Cross-Coupling Reactions
The halogen atoms on the this compound scaffold serve as versatile handles for post-synthetic modification, primarily through metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of functional groups, enabling the synthesis of a diverse library of carbazole derivatives.
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. libretexts.org For this compound, the bromine atoms at the 3 and 6 positions are significantly more reactive towards oxidative addition to the palladium(0) catalyst than the chlorine atom at the 1-position. This difference in reactivity allows for the selective substitution at the C-3 and C-6 positions.
The reaction is tolerant of a wide range of functional groups and has been successfully applied to various carbazole systems, including unprotected N-H carbazoles and those bearing other heterocyclic motifs. nih.govnih.gov By reacting this compound with various arylboronic acids or their esters, a diverse range of 3,6-diaryl-1-chloro-9H-carbazoles can be synthesized. The specific conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields. nih.govrsc.org
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or Pd(0) precatalysts (e.g., CataCXium A Pd G3) | nih.govyoutube.com |
| Ligand | Phosphine ligands (e.g., PPh₃, PCy₃, XPhos) | rsc.org |
| Boron Reagent | Arylboronic acid or Arylboronic ester (e.g., pinacol (B44631) ester) | libretexts.org |
| Base | Inorganic bases like K₂CO₃, Cs₂CO₃, K₃PO₄ | nih.gov |
| Solvent | Toluene, Dioxane, 2-MeTHF, often with water | nih.govnih.gov |
| Temperature | Room temperature to reflux (60-110 °C) | nih.gov |
Beyond the Suzuki coupling, other metal-catalyzed reactions can be employed to derivatize the this compound core.
The Ullmann coupling is a classic copper-catalyzed reaction used to form carbon-heteroatom bonds, particularly C-N and C-O bonds. organic-chemistry.org This reaction can be used to couple amines or alcohols with the aryl bromide positions of the carbazole. Modern Ullmann-type reactions can often be carried out under milder conditions using palladium or copper catalysts with specific ligands. nih.govnih.gov For example, a CuCl-catalyzed Ullmann-type C-N cross-coupling of carbazoles with 2-bromopyridine (B144113) derivatives has been developed, highlighting its utility in synthesizing N-heteroarylcarbazoles. nih.gov
The Heck reaction , catalyzed by palladium, forms a C-C bond by coupling the aryl halide with an alkene. organic-chemistry.org This reaction offers a route to introduce alkenyl substituents at the 3- and 6-positions of the carbazole ring, which can serve as handles for further transformations or as key components in conjugated materials. The reaction typically proceeds with high trans selectivity. organic-chemistry.org
| Reaction | Catalyst | Reactant | Base | Solvent | Reference |
|---|---|---|---|---|---|
| Ullmann (C-N Coupling) | CuCl or other Cu(I) salts | Amine (R₂NH) | t-BuOLi or other strong bases | DMF, Toluene | nih.gov |
| Heck (C-C Coupling) | Pd(OAc)₂ or other Pd(0) sources | Alkene (R-CH=CH₂) | Organic or inorganic base (e.g., Et₃N, K₂CO₃) | DMF, Acetonitrile | organic-chemistry.org |
The halogen atoms on the carbazole ring can also be replaced by other functional groups through various substitution reactions. While classical nucleophilic aromatic substitution (SNAr) on an electron-rich system like carbazole is difficult, metal-catalyzed methods provide effective alternatives.
One notable transformation is the substitution of bromine atoms with cyano groups. For example, 3,6-dibromo-9H-carbazole can be converted to 9H-carbazole-3,6-dicarbonitrile. mdpi.com This cyanation reaction introduces strongly electron-withdrawing groups that significantly alter the electronic properties of the carbazole molecule. Such transformations are crucial for developing materials with specific electronic characteristics, for instance, to increase the oxidation potential for applications in high-voltage batteries. researchgate.net
The relative reactivity of the carbon-halogen bonds (C-Br > C-Cl) in palladium-catalyzed nucleophilic substitution reactions would likely allow for selective functionalization at the 3- and 6-positions while leaving the C-1 chlorine atom intact.
Green Chemistry and Sustainable Synthetic Pathways for Halogenated Carbazoles
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of halogenated carbazoles, this involves developing more sustainable synthetic methods. Traditional halogenation and coupling reactions often rely on harsh reagents, toxic solvents, and heavy metal catalysts.
Recent research has explored enzymatic pathways for the synthesis of polyhalogenated carbazoles (PHCs). Chloroperoxidase (CPO) isolated from marine fungi has been shown to catalyze the halogenation of carbazole in the presence of halide ions (Br⁻ and/or Cl⁻). nih.gov The product distribution depends on the relative concentrations of the halides and the pH of the medium. nih.gov Similarly, bromoperoxidase (BPO) from marine red algae can also produce PHCs, with halogenation occurring successively at the C-3, C-6, and C-1 positions. nih.gov These enzymatic methods operate under mild, aqueous conditions and represent a greener alternative to traditional chemical halogenation.
Furthermore, efforts are being made to develop more environmentally benign cross-coupling reactions. This includes using water as a solvent, employing microwave-assisted synthesis to reduce reaction times and energy consumption, and developing recoverable catalyst systems. organic-chemistry.orgrsc.org For example, visible-light-promoted intramolecular C-H amination in aqueous solution has been reported for the synthesis of carbazoles from 2-azidobiphenyls, offering a metal-free approach. rsc.org The adoption of such green methodologies is crucial for the sustainable production of functionalized carbazole derivatives.
Advanced Spectroscopic and Structural Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic compounds, providing unparalleled insight into the chemical environment of individual atoms. For 3,6-dibromo-1-chloro-9H-carbazole, both proton (¹H) and carbon-13 (¹³C) NMR studies are crucial for a complete assignment of its structure. Research indicates that the characterization of this compound was indeed performed using NMR spectroscopy. researchgate.net
Proton (¹H) NMR Studies for Chemical Environment Analysis
Proton NMR spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of hydrogen atoms within a molecule. In a study detailing the synthesis of this compound, the ¹H NMR spectrum was recorded on a 400 MHz instrument using deuterated dimethyl sulfoxide (B87167) (d-DMSO) as the solvent. researchgate.net The reported chemical shifts provide a fingerprint of the proton arrangement on the carbazole (B46965) core.
The analysis yielded the following key signals: a singlet at 11.91 ppm, attributed to the N-H proton of the carbazole ring, and a series of signals in the aromatic region. researchgate.net Specifically, a doublet centered at 8.30 ppm with a coupling constant (J) of 9.1 Hz, a multiplet between 7.60 and 7.55 ppm, and another doublet at 7.49 ppm were observed. researchgate.net This pattern is consistent with the proposed substitution pattern on the carbazole framework.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| 11.91 | Singlet (s) | - | N-H |
| 8.30 | Doublet (d) | 9.1 | Aromatic H |
| 7.60 - 7.55 | Multiplet (m) | - | Aromatic H |
| 7.49 | Doublet (d) | - | Aromatic H |
Data obtained from a 400 MHz spectrum in d-DMSO. researchgate.net
Carbon-13 (¹³C) NMR Investigations for Carbon Backbone Assignment
While ¹H NMR provides information about the protons, ¹³C NMR spectroscopy is essential for mapping the carbon skeleton of a molecule. Although the synthesis and characterization of this compound have been reported to include ¹³C NMR analysis, the specific chemical shift data and assignments are not detailed in the available scientific literature. researchgate.net This analysis would be critical to confirm the positions of the bromo and chloro substituents on the carbazole ring system.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. The characterization of this compound has been confirmed through mass spectrometric methods. researchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. The use of HRMS has been mentioned in the characterization of this compound, specifically using an Agilent Technologies 6530 TOF LC/MS instrument with electrospray ionization (ESI). researchgate.net However, the precise measured mass-to-charge ratio (m/z) for the molecular ion is not available in the cited literature. This data would be invaluable for unequivocally confirming the molecular formula C₁₂H₆Br₂ClN.
Matrix-Assisted Laser Desorption/Ionization – Time of Flight Mass Spectrometry (MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization – Time of Flight Mass Spectrometry (MALDI-TOF MS) is another mass spectrometry technique often employed for the analysis of organic molecules. There is no specific mention in the available research of MALDI-TOF MS being used for the analysis of this compound.
Vibrational (FTIR) and Electronic (UV-Vis) Spectroscopy for Molecular Features and Electronic Transitions
Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and conjugated systems within a molecule.
Vibrational (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. While a comprehensive characterization of this compound would typically include FTIR analysis to confirm the presence of N-H and C-H bonds, as well as the aromatic C-C stretching vibrations, specific FTIR data for this compound is not available in the reviewed scientific literature.
Electronic (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The carbazole core is a chromophore that absorbs UV radiation. Although UV-vis spectra were recorded in the broader study that synthesized this compound, the specific absorption maxima (λmax) for this compound have not been reported. researchgate.net This data would offer insights into the electronic structure and the effect of the halogen substituents on the carbazole π-system.
X-ray Crystallography for Solid-State Structural Analysis
As of the latest available data, specific X-ray crystallographic studies for the compound This compound are not present in the searched scientific literature and crystallographic databases. While extensive research has been conducted on the crystal structures of various derivatives of 3,6-dibromocarbazole (B31536), the precise structural elucidation of the title compound through single-crystal X-ray diffraction has not been reported.
The scientific community has, however, successfully determined the solid-state structures of several closely related molecules. These studies provide valuable insights into how different substituents on the carbazole nitrogen and other positions of the carbazole ring system influence the crystal packing, molecular geometry, and intermolecular interactions.
For instance, crystallographic data has been published for compounds such as:
3,6-Dibromo-9-(4-chlorobenzyl)-9H-carbazole. nih.govnih.gov
3,6-Dibromo-9-(4-tert-butylbenzyl)-9H-carbazole. nih.govresearchgate.net
3,6-Dibromo-9-(4-pyridylmethyl)-9H-carbazole. researchgate.net
The parent molecule, 3,6-Dibromo-9H-carbazole. nih.gov
These analyses have revealed detailed information about their respective crystal systems, space groups, unit cell dimensions, and the planarity of the carbazole ring system. For example, in the case of 3,6-Dibromo-9-(4-chlorobenzyl)-9H-carbazole, the carbazole ring system is noted to be essentially planar. nih.govnih.gov
The absence of specific crystallographic data for This compound highlights a potential area for future research. Such a study would be instrumental in understanding the precise three-dimensional arrangement of its atoms, the bond lengths and angles, and the nature of any intermolecular forces, which are crucial for correlating its structure with its physicochemical properties.
Computational and Theoretical Investigations of 3,6 Dibromo 1 Chloro 9h Carbazole Systems
Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It provides valuable insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for understanding the chemical reactivity and optical properties of a compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of molecular orbital theory. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic absorption and emission properties of a material.
In a study on carbazole-based dyes, the introduction of chlorine substituents was shown to influence the electrochemical and optical properties. nih.gov While the exact values for 3,6-dibromo-1-chloro-9H-carbazole are not provided, we can infer the expected trends. The presence of three halogen atoms (two bromine and one chlorine) would likely lead to a significant stabilization of both the HOMO and LUMO levels compared to the parent carbazole (B46965) molecule. The HOMO-LUMO gap, however, may not change in a straightforward manner, as both frontier orbitals are affected.
A series of tri-carbazole derivatives were found to have HOMO energy levels in the range of -5.21 to -5.36 eV. rsc.org While these are larger molecules, it gives a general idea of the energy levels that can be expected for substituted carbazole systems.
Table 1: Expected Trends in HOMO and LUMO Energies for this compound based on Related Compounds
| Compound | Expected HOMO Energy Trend | Expected LUMO Energy Trend | Expected HOMO-LUMO Gap Trend |
| Carbazole (Parent) | Higher (less stable) | Higher (less stable) | Larger |
| This compound | Lower (more stable) | Lower (more stable) | Potentially smaller or similar |
This table represents expected trends and not calculated values.
The triplet energy (E_T) is a crucial parameter for organic light-emitting diodes (OLEDs) that utilize phosphorescence. A high triplet energy is required for host materials in blue phosphorescent OLEDs to efficiently confine the triplet excitons on the guest emitter.
Carbazole and its derivatives are known for their relatively high triplet energies. However, the substitution pattern can significantly impact this property. Heavy atoms like bromine can enhance spin-orbit coupling, which facilitates the intersystem crossing between singlet and triplet states. This effect is important for phosphorescent materials but can also influence the lifetime of excited states.
While specific data for this compound is unavailable, research on other carbazole derivatives provides some context. For example, a study on tri-carbazole derivatives reported high triplet energy levels ranging from 2.90 to 3.02 eV, which makes them suitable as host materials for blue phosphorescent devices. rsc.org The high degree of twisting in these molecules helps to maintain a high triplet energy. The planar structure of the carbazole unit itself contributes to its high triplet energy.
The introduction of bromine and chlorine atoms in this compound would be expected to influence the spin-orbit coupling. This could potentially affect the phosphorescence quantum yield and lifetime if this molecule were to be used in a phosphorescent application.
Molecular Modeling and Dynamics Simulations for Conformation and Intermolecular Interactions
Molecular modeling and dynamics simulations are computational tools used to study the three-dimensional structure of molecules and how they interact with each other over time. These methods are essential for predicting the morphology of thin films and understanding the charge transport properties in organic semiconductor devices.
The conformation of the this compound molecule is expected to be largely planar, similar to the parent carbazole. The substituents are unlikely to cause significant distortion of the carbazole core.
Intermolecular interactions, such as π-π stacking and halogen bonding, play a critical role in the solid-state packing of carbazole derivatives. The presence of bromine and chlorine atoms in this compound introduces the possibility of halogen bonding, in addition to the van der Waals forces and π-π interactions. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. These interactions can influence the molecular packing and, consequently, the material's electronic properties.
Molecular dynamics simulations could be employed to predict the bulk morphology and to understand how these molecules would arrange themselves in a thin film. This would be crucial for applications in organic electronics, where the intermolecular electronic coupling is highly dependent on the molecular arrangement.
Quantitative Structure-Property Relationship (QSPR) Studies for Rational Material Design
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physical or chemical properties. These models can be used to predict the properties of new, unsynthesized molecules, thereby guiding the rational design of materials with desired characteristics.
For this compound, a QSPR model could be developed to predict properties such as its solubility, melting point, or electronic properties based on a set of molecular descriptors. These descriptors can be derived from the molecular structure and can include constitutional, topological, and quantum-chemical parameters.
While no specific QSPR studies on this compound are available, research on other halogenated aromatic compounds provides a framework for how such a study could be conducted. nih.gov For example, a QSPR model for corrosion inhibitors based on pyridazine (B1198779) derivatives was developed using various molecular descriptors. nih.gov A similar approach could be taken for halogenated carbazoles to predict their performance in various applications.
Table 2: Potential Descriptors for a QSPR Study of Halogenated Carbazoles
| Descriptor Type | Examples |
| Constitutional | Molecular weight, Number of halogen atoms |
| Topological | Connectivity indices, Shape indices |
| Quantum-Chemical | HOMO/LUMO energies, Dipole moment, Mulliken charges |
Aromaticity Analysis and Conjugation Effects in Substituted Carbazole Frameworks
Aromaticity is a fundamental concept in chemistry that describes the stability and reactivity of cyclic, planar molecules with a delocalized system of π-electrons. The aromaticity of the carbazole framework can be influenced by substituents, which in turn affects the conjugation and electronic properties of the molecule.
The carbazole core is an aromatic system. The introduction of halogen substituents can modulate the aromaticity of the individual rings within the carbazole framework. Theoretical methods such as Nucleus-Independent Chemical Shift (NICS) calculations can be used to quantify the aromaticity of different parts of the molecule.
Research Applications in Advanced Functional Materials Science
Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials
The carbazole (B46965) unit is integral to the design of materials for OLEDs, where it can function as part of a hole-transporting layer (HTL), an emissive layer (EML), or a host material for light-emitting dopants. nih.govnih.gov
Role as Host Materials for Phosphorescent and Thermally Activated Delayed Fluorescence (TADF) Emitters
Derivatives of 3,6-dibromo-9H-carbazole are frequently used to synthesize host materials for both phosphorescent OLEDs (PhOLEDs) and TADF-based OLEDs. An effective host material must possess a high triplet energy (ET) to prevent energy loss from the phosphorescent or TADF emitter, as well as balanced charge-transport properties.
By reacting 3,6-dibromo-9H-carbazole with various aromatic groups via reactions like Suzuki or Buchwald-Hartwig coupling, researchers can create bipolar host materials. These materials combine the hole-transporting nature of the carbazole core with electron-transporting moieties, ensuring a balanced flow of charge carriers within the emissive layer, which is crucial for high efficiency. The halogenated positions are the key synthetic handles to introduce these different functional groups. nih.gov
Development as Hole-Transporting Materials (HTMs)
The intrinsic electron-donating nature and charge-transport properties of carbazole make it an excellent foundation for Hole-Transporting Materials (HTMs). nih.gov Stable carbazole derivatives containing peripheral diarylamines at the 3- and 6-positions have been synthesized through palladium-catalyzed reactions starting from the dibrominated precursor. nih.gov These materials exhibit amorphous structures with high glass transition temperatures (Tg), which is vital for the morphological stability and longevity of OLED devices. nih.govnih.gov The introduction of bulky side groups via the bromine reactive sites helps to prevent crystallization and ensures the formation of smooth, uniform thin films.
Design Principles for Blue Emitting Organic Light-Emitting Materials
Achieving efficient and color-stable deep-blue emission is a significant challenge in OLED technology. Carbazole derivatives are central to this effort. The design strategy often involves creating donor-acceptor (D-A) structures to tune the emission wavelength. nih.gov The carbazole unit typically serves as the electron donor. By coupling it with electron-withdrawing (acceptor) units at the 3- and 6-positions, the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be precisely controlled to produce blue emission. The addition of a chloro group, as in 3,6-dibromo-1-chloro-9H-carbazole, would likely further lower the HOMO level, potentially leading to deeper blue emission and improved stability under electrical stress.
Perovskite Solar Cells (PSCs) and Charge Transport Layers
In recent years, carbazole-based molecules have been extensively developed as Hole-Transporting Materials for perovskite solar cells, offering a promising alternative to the commonly used spiro-OMeTAD. nih.govrsc.org
Optimization of Hole-Transporting Layers for Device Performance
The efficiency of a perovskite solar cell is highly dependent on the effectiveness of the hole-transporting layer, which extracts positive charges (holes) from the perovskite absorber layer and transports them to the electrode. An ideal HTM should have a HOMO energy level that is well-aligned with the valence band of the perovskite to ensure efficient hole extraction. nih.gov
Starting from 3,6-dibromo-9H-carbazole, scientists have synthesized a vast library of HTMs by attaching various functional groups, such as methoxy-substituted triphenylamines. nih.govnih.gov These modifications tune the energy levels, improve solubility for better perovskite layer pore-filling, and enhance charge mobility. For instance, a self-assembled monolayer of [2-(3,6-dibromo-9H-carbazol-9-yl)ethyl]phosphonic acid (Br-2PACz) has been used as an effective HTL, leading to PSCs with record efficiencies and demonstrating the direct utility of the dibromocarbazole core. rsc.org
| HTM | Power Conversion Efficiency (PCE) | Reference |
|---|---|---|
| SGT-405 (carbazole-based) | 14.79% | rsc.org |
| Br-2PACz | 19.51% | rsc.org |
| V1205 (cross-linkable) | 16.9% | rsc.org |
| 1,3,6,8-tetra(N,N-p-dimethoxyphenylamino)-9-ethylcarbazole | 17.8% | nih.gov |
Strategies for Enhancing Device Stability
A major hurdle for the commercialization of PSCs is their long-term operational stability. The HTL plays a critical role in protecting the perovskite layer from environmental factors like moisture. The hydrophobic nature of many carbazole-based HTMs helps to repel water and improve the device's durability. researchgate.net
Furthermore, cross-linkable HTMs have been designed using carbazole precursors. These materials can be thermally treated after deposition to form a robust, solvent-resistant layer that enhances the physical stability of the entire solar cell stack. rsc.org The use of self-assembled monolayers, such as Br-2PACz, has also been shown to significantly improve both shelf-life and operational stability, with devices maintaining 80% of their initial efficiency after 230 hours of continuous illumination. rsc.org The halogen atoms on the carbazole core can also passivate defects at the perovskite-HTL interface, reducing non-radiative recombination and further enhancing both efficiency and stability.
Organic Field-Effect Transistors (OFETs) and Semiconducting Polymers
The 3,6-disubstituted carbazole unit is a well-established component in the design of organic semiconducting materials, primarily due to its excellent hole-transporting capabilities and thermal stability. researchgate.net The bromine atoms at the 3 and 6 positions of this compound serve as reactive sites for polymerization reactions, enabling its incorporation into conjugated polymer backbones for use in organic field-effect transistors (OFETs).
The hole mobilities of these polymers were found to be relatively low, which was attributed to unoptimized annealing conditions. However, the data clearly indicated that the polymer architecture significantly influences charge transport properties. nih.gov It is generally observed that the charge carrier mobility in disordered semiconducting polymers is dependent on temperature, carrier density, and the electric field. nih.govchim.it The introduction of a chlorine atom at the 1-position of the carbazole core in this compound could potentially influence the electronic properties and intermolecular packing of the resulting polymers, thereby affecting their charge carrier mobility. Further experimental investigation is required to quantify this effect.
Table 1: Hole Mobility of Carbazole-Based Copolymers
| Polymer | Hole Mobility (cm²/V·s) | Measurement Conditions | Reference |
| 3,6-Cbz-EDOT | <10⁻⁵ | OFET | nih.gov |
| 2,7-Cbz-EDOT | ~10⁻⁴ | OFET | nih.gov |
The 3,6-dibromo functionality of carbazole derivatives is a key feature that allows for their use as monomers in various polymerization reactions to create semiconducting polymers. nih.gov These reactions often involve metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form conjugated backbones. nih.gov
For example, 3,6-dibromocarbazole (B31536) can be copolymerized with electron-rich units like 3,4-ethylenedioxythiophene (B145204) (EDOT) to produce p-type semiconducting polymers. nih.gov The synthesis of such polymers is often optimized to achieve solution-processable materials with desirable molecular weights and polydispersity for device fabrication. nih.govrsc.org The presence of the additional chloro-substituent in this compound is not expected to hinder these polymerization reactions and may offer a route to fine-tune the electronic and physical properties of the resulting polymers. The synthesis of a copolymer of fluorene (B118485) and a 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole has been reported, yielding a material with a wide optical bandgap suitable for use as a hole-transport layer in organic light-emitting diodes (OLEDs). carloneresearch.eu
Novel Applications in Photonic and Sensing Devices
Carbazole-based materials are widely explored for their potential in photonic and sensing applications due to their inherent fluorescence and electrochemical activity. capes.gov.br The functionalization of the carbazole core, as seen in this compound, provides a platform for developing materials with tailored optical and sensing properties.
Carbazole-containing polymers have been successfully integrated into various photoactive devices. One notable application is in photorefractive polymers, which have potential uses in holographic data storage and real-time optical processing. These materials typically consist of a photoconducting polymer, a sensitizer, and a nonlinear optical chromophore. Poly(N-vinyl carbazole) is a well-known photoconductor used in such composites. capes.gov.br
Furthermore, carbazole-based polymers have been synthesized for their photorefractive properties, where the polymer itself incorporates both the charge-transporting carbazole moiety and a photoactive chromophore. nih.gov The ability to polymerize this compound into various architectures could lead to the development of novel photorefractive materials with potentially enhanced performance.
The carbazole scaffold is an excellent platform for the design of chemical sensors, particularly for the detection of anions. nih.govchemrxiv.orgresearchgate.net The N-H proton of the carbazole ring can act as a hydrogen-bond donor, interacting with anions and leading to a detectable optical response, such as a change in color or fluorescence. nih.govchemrxiv.orgresearchgate.net
For instance, 1,8-diaminocarbazole derivatives functionalized with electron-withdrawing groups have been shown to act as colorimetric anion sensors. nih.govchemrxiv.orgresearchgate.net The introduction of substituents at the 3 and 6 positions can modulate the acidity of the N-H proton and the electronic properties of the carbazole core, thereby tuning the sensitivity and selectivity of the sensor. univaq.it A novel optical sensor for doxycycline (B596269) has been developed based on the fluorescence quenching of an N-allylcarbazole immobilized on a quartz surface. researchgate.net This demonstrates the potential of functionalized carbazoles in creating highly specific chemical sensors. The specific substitution pattern of this compound could be exploited to develop new sensors with unique recognition properties.
Integration into Supramolecular Architectures and Framework Materials
The ability of carbazole derivatives to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them attractive building blocks for the construction of supramolecular architectures and porous framework materials. nih.gov These materials have potential applications in gas storage, separation, and catalysis.
The N-H group of the carbazole ring is a key functional group for forming hydrogen-bonded networks. This has been utilized in the construction of hydrogen-bonded organic frameworks (HOFs). nih.govresearchgate.net For example, a multifunctional HOF has been reported that is built from a tetrabenzaldehyde-substituted carbazole, where the carbazole N-H site is available for specific molecular recognition. nih.govresearchgate.net
Furthermore, carbazole derivatives have been used as ligands to create metal-organic frameworks (MOFs). rsc.org In these structures, the carbazole units can be arranged in specific orientations, leading to materials with interesting properties, such as enhanced solid-state emission. rsc.org The bromine and chlorine substituents on this compound could potentially engage in halogen bonding, providing an additional tool for directing the assembly of supramolecular structures.
Utilization in Covalent Organic Frameworks (COFs)
There is currently no available research in scientific literature that documents the utilization of this compound as a monomer in the synthesis of Covalent Organic Frameworks.
Incorporation into Conjugated Microporous Polymers (CMPs)
There is currently no available research in scientific literature that documents the incorporation of this compound into Conjugated Microporous Polymers.
Q & A
Basic Research Questions
Q. What are the optimal synthesis routes for 3,6-dibromo-1-chloro-9H-carbazole, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via N-alkylation of 1-chloro-4-(chloromethyl)benzene with 3,6-dibromo-9H-carbazole in a toluene/TBAB mixture at 45°C, followed by recrystallization from ethanol to achieve ~89.5% yield . For alkylation, reactions with 1-bromooctane in DMSO under basic conditions (50% NaOH) yield derivatives, which are purified via column chromatography using n-hexane . Purity is confirmed by melting point analysis (e.g., 451–452 K) and spectroscopic techniques (¹H/¹³C NMR).
Q. What safety protocols are critical when handling halogenated carbazoles like this compound?
- Methodological Answer : Key precautions include:
- Avoiding inhalation/contact with dust using NIOSH-certified respirators and nitrile gloves.
- Working in a fume hood to prevent vapor exposure.
- Storing in airtight containers away from light and moisture to prevent decomposition .
- Emergency protocols: For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .
Q. How can the electronic properties of this compound be characterized for material science applications?
- Methodological Answer : Cyclic voltammetry (CV) and UV-vis spectroscopy are used to determine HOMO/LUMO levels and band gaps. DFT calculations validate experimental data, while X-ray crystallography confirms planar carbazole systems (mean deviation: 0.028 Å), which influence charge transport .
Advanced Research Questions
Q. How do crystallographic techniques resolve structural ambiguities in halogenated carbazoles?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (R factor < 0.05) resolves bond lengths (e.g., C–Br: 1.883–1.905 Å) and dihedral angles (e.g., 74.6° between carbazole and benzene planes). High-resolution data (< 0.8 Å) and twinning corrections are critical for accuracy .
Q. What environmental risks are associated with polyhalogenated carbazoles like this compound?
- Methodological Answer : These compounds exhibit bioaccumulation in aquatic ecosystems. Studies using LC-MS/MS detect ng/L levels in sediment cores, while toxicity assays (e.g., zebrafish embryos) reveal LC₅₀ values < 1 mg/L. Mitigation involves photodegradation under UV light (λ = 254 nm) and adsorption onto activated carbon .
Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) be reconciled during structural analysis?
- Methodological Answer : Cross-validation via:
- Comparing experimental XRD bond angles/distances with DFT-optimized geometries.
- Assigning NMR signals using 2D techniques (HSQC, HMBC) to resolve substituent effects.
- Testing solvent polarity impacts on resonance splitting (e.g., DMSO vs. CDCl₃) .
Methodological Challenges and Solutions
Q. What strategies improve the solubility of this compound for solution-phase reactions?
- Methodological Answer : Alkylation with long-chain groups (e.g., octyl) enhances solubility in non-polar solvents (n-hexane, toluene). Sonication (30 min at 40 kHz) or using co-solvents (e.g., THF:EtOH = 3:1) also aids dissolution .
Q. How can synthetic byproducts (e.g., unreacted 1,4-dibromobutane) be efficiently removed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
